Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

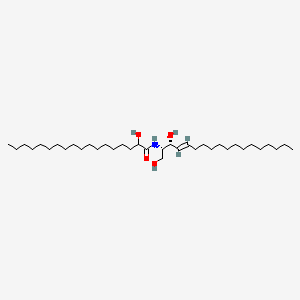

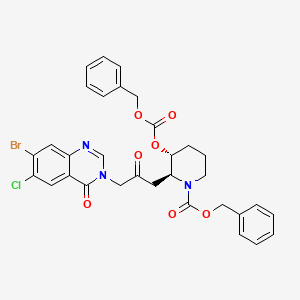

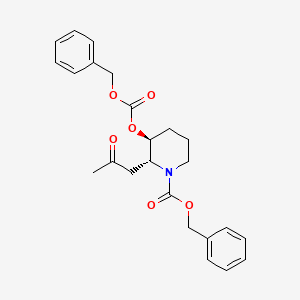

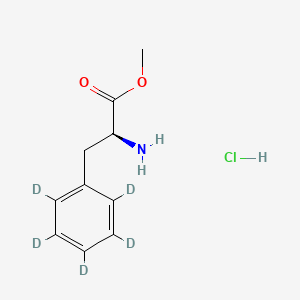

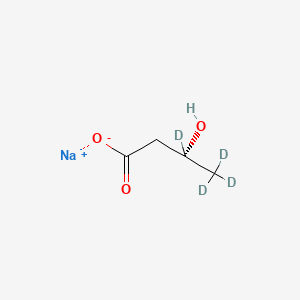

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C9^13C2H14Cl2N2O2 and a molar mass of 279.13 . It is an impurity of Anagrelide .

Synthesis Analysis

The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves the reaction of Ethyl N- (2.3-dichloro-6-nitrobenzyl)glycine .Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 consists of 9 carbon atoms (2 of which are Carbon-13 isotopes), 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is a light yellow solid . Its melting point is greater than 165°C .Applications De Recherche Scientifique

Coupling Reactions in Organic Chemistry

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 may be relevant in the field of organic chemistry, particularly in coupling reactions. For instance, cyanuric chloride has been used to couple glycine ethyl ester with carbohydrate derivatives containing amino groups, a process that occurs under mild conditions and yields high results. This is indicative of the potential for using similar compounds in coupling reactions involving carbohydrates and proteins (Chaudhari & Bishop, 1972).

Peptide Synthesis

The compound may find applications in peptide synthesis. For example, certain ethyl compounds have been used as reagents for the protection of amino groups in peptide synthesis. Such methods can lead to the production of various protected dipeptide esters and facilitate the synthesis of dehydropeptide derivatives (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

Synthesis of Glycine Ester Derivatives

Ethyl compounds are used in synthesizing glycine ester derivatives, as seen in the synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi four-component reaction. This process is high yielding and the resultant products are well characterized, which could be analogous to the synthesis and characterization of derivatives of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Ganesh, Saha, Zuckermann, & Sáha, 2017).

N-Hydroxysuccinimide-Activated Glycine-Sepharose

In biochemistry, the related compound N-hydroxysuccinimide-activated glycine-Sepharose has been utilized for studying hydrolysis and aminolysis of immobilized groups, suggesting potential applications of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 in biochemical assays (Besselink, Beugeling, & Bantjes, 1993).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Anagrelide Impurity A) involves the reaction of 2,3-dichlorobenzaldehyde with glycine ethyl ester followed by reduction and further reaction with 13C2-labeled ammonia and ethyl chloroformate.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "glycine ethyl ester", "sodium borohydride", "13C2-labeled ammonia", "ethyl chloroformate", "acetic acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,3-dichlorobenzaldehyde and glycine ethyl ester are reacted in the presence of acetic acid and sodium hydroxide to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycine.", "Step 2: Reduction of the above product is carried out using sodium borohydride in ethanol to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycinate.", "Step 3: The above product is further reacted with 13C2-labeled ammonia in ethanol to form Ethyl 2-(6-chloro-2,3-dihydroxybenzyl)glycine-13C2.", "Step 4: The final step involves the reaction of the above product with ethyl chloroformate in the presence of sodium hydroxide and water to form Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Anagrelide Impurity A)." ] } | |

Numéro CAS |

1286968-94-2 |

Formule moléculaire |

C11H14Cl2N2O2 |

Poids moléculaire |

279.13 |

Nom IUPAC |

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |

Clé InChI |

GXKCDDOGWWCMAO-UFYQYTSASA-N |

SMILES |

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |

Synonymes |

N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester-13C2; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate-13C2; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine-13C2; USP Anagrelide Related Impurity A-13C2; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)